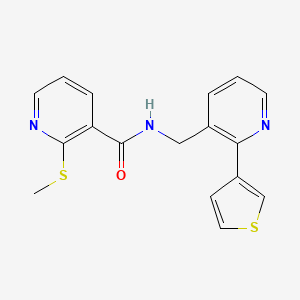

2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

描述

属性

IUPAC Name |

2-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-22-17-14(5-3-8-19-17)16(21)20-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADNSWIEXUFGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or dimethyl disulfide.

Attachment of the Thiophen-Pyridinyl Moiety: This step involves the coupling of a thiophen-3-yl-pyridine derivative with the nicotinamide core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

化学反应分析

Types of Reactions

2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophen ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: The unique electronic properties of the thiophen and pyridine rings make this compound useful in the development of organic semiconductors and conductive polymers.

作用机制

The mechanism of action of 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

相似化合物的比较

Comparison with Structural Analogs

Nicotinamide derivatives are a diverse class, and the target compound can be compared to analogs based on substituent variations, synthesis pathways, and inferred properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Nicotinamide Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: The methylthio group in the target compound enhances lipophilicity (logP) compared to methoxy or hydroxy groups in analogs like 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This may improve membrane permeability and bioavailability .

Synthesis Pathways: The target compound’s synthesis likely mirrors methods for substituted nicotinamides, requiring precise control of reaction conditions (e.g., Et3N in ethanol) to avoid forming Michael adducts or dihydro derivatives . In contrast, 3-Amino-5-methoxypyridin-4-ol•2HCl may derive from redox-sensitive pathways involving cyanoacetamide cyclization .

Biological Activity: While direct studies on the target compound are scarce, methylthio groups are associated with kinase inhibition and anti-inflammatory effects in related compounds . The trifluoromethyl group in 2-Amino-5-(trifluoromethyl)nicotinaldehyde may confer metabolic resistance, whereas the target compound’s thiophene could modulate selectivity for sulfur-rich biological targets .

Research Findings and Limitations

- Synthetic Challenges : Competing pathways (e.g., dihydro vs. aromatic nicotinamide formation) highlight the need for optimized conditions to isolate the target compound .

- For example, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide’s trimethylsilyl group is linked to improved pharmacokinetics in silico models, but experimental validation is lacking .

- Thiophene vs. Pyridine : The thiophene ring’s lower aromaticity compared to pyridine may reduce stacking interactions but increase flexibility for target engagement .

生物活性

2-(Methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound is part of the nicotinamide derivatives family, which are recognized for their potential therapeutic applications due to their ability to interact with various biological targets.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Nicotinamide core

- Methylthio group

- Thiophenyl-pyridine moiety

This combination of functional groups enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may interact with specific molecular targets within cells, potentially modulating enzyme activities or receptor functions. Techniques such as molecular docking and enzyme inhibition assays are crucial for elucidating its mechanism of action. The compound's ability to bind to enzymes or receptors can influence various biological pathways, leading to its observed pharmacological effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, derivatives of nicotinamide have shown antifungal activity against pathogens such as Pseudoperonospora cubensis, indicating potential applications in both agriculture and medicine.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms may include:

- Induction of reactive oxygen species (ROS)

- Modulation of signaling pathways associated with cell survival and death

Case Studies

-

In vitro Studies :

- A study investigated the effects of the compound on various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations.

- The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

-

Molecular Docking Studies :

- Molecular docking simulations indicated high binding affinities to key targets involved in cancer progression, such as protein kinases and transcription factors.

-

Enzyme Inhibition Assays :

- Inhibition assays demonstrated that the compound could effectively inhibit specific enzymes implicated in tumor growth and metastasis.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Pseudoperonospora cubensis | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activities related to cancer pathways |

常见问题

Q. What are the optimal synthetic pathways for producing 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide with high purity?

The synthesis typically involves multi-step reactions, including condensation of nicotinamide derivatives with thiophene-containing intermediates. Key steps include:

- Thioether bond formation : Use of methylthio precursors under controlled temperatures (60–80°C) in polar solvents like DMF or DMSO to enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Catalytic agents like DMAP (4-dimethylaminopyridine) improve coupling reactions between pyridine and thiophene moieties .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : -NMR (δ 8.2–8.5 ppm for pyridine protons; δ 6.8–7.3 ppm for thiophene protons) and -NMR (carbonyl signals at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 385.12) .

- IR spectroscopy : Absorption bands at ~1650 cm (amide C=O stretch) and 650–750 cm (C-S stretch) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Initial screening should focus on:

- Antimicrobial activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s nicotinamide backbone .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR) or DNA repair enzymes. Focus on hydrogen bonding between the nicotinamide group and active-site residues .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .

- ADMET prediction : Tools like SwissADME evaluate bioavailability, BBB penetration, and CYP450 interactions .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Dose-response normalization : Adjust for variations in cell permeability using ATP-based viability assays .

- Mechanistic profiling : Compare transcriptomic data (RNA-seq) from responsive vs. resistant cell lines to identify pathways (e.g., apoptosis, oxidative stress) .

- Metabolite analysis : LC-MS/MS to detect intracellular degradation products that may influence activity .

Q. How can regioselective modifications enhance the compound’s therapeutic potential?

- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -NO) at the thiophene 5-position to improve binding affinity .

- Methylthio replacement : Replace -SMe with sulfone (-SOR) to reduce metabolic oxidation .

- Hybrid analogs : Conjugate with known pharmacophores (e.g., chalcone) via the pyridine nitrogen to diversify bioactivity .

Methodological Challenges and Solutions

Q. What analytical methods address solubility limitations in in vitro assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion .

- Surfactant-assisted delivery : Add Tween-80 (0.05% w/v) to cell culture media .

Q. How do reaction conditions influence byproduct formation during synthesis?

- Temperature control : Maintain <80°C during thioether formation to avoid dimerization .

- Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling to minimize aryl-aryl byproducts .

- In situ monitoring : Use HPLC-MS at intermediate stages to detect and remove impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。